![molecular formula C26H23N5O4S2 B2717958 N-(2,4-二甲氧基苯基)-2-((5-((2-氧代苯并[d]噻唑-3(2H)-基)甲基)-4-苯基-4H-1,2,4-三氮杂-3-基)硫)乙酰胺 CAS No. 896677-75-1](/img/structure/B2717958.png)
N-(2,4-二甲氧基苯基)-2-((5-((2-氧代苯并[d]噻唑-3(2H)-基)甲基)-4-苯基-4H-1,2,4-三氮杂-3-基)硫)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis would include a detailed description of the synthetic route, including the starting materials, reaction conditions, and the yield of each step .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the products formed in each reaction .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. It could also include spectroscopic properties (UV, IR, NMR, etc.) .科学研究应用
合成与抗菌应用
一个研究领域涉及噻唑烷-4-酮衍生物的合成,包括与指定化合物结构相关的化合物,以评估它们的抗菌活性。Baviskar、Khadabadi 和 Deore (2013) 通过合成一系列衍生物并测试它们对常见病原体(如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌、伤寒沙门氏菌、黑曲霉和白色念珠菌)的体外抗菌和抗真菌活性来探索这一点。研究表明这些化合物具有有希望的抗菌特性,可以进一步优化以用于潜在治疗(B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013)。
抗肿瘤活性
Yurttaş、Tay 和 Demirayak (2015) 的研究重点是对带有不同杂环系统(包括感兴趣的核心结构)的 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物进行合成。筛选了这些化合物的抗肿瘤活性,以对抗多种人类肿瘤细胞系。研究确定了几种具有相当大的抗癌活性的化合物,突出了这些衍生物在癌症治疗中的潜力(L. Yurttaş, Funda Tay, Ş. Demirayak, 2015)。
抗癌剂
Evren 等人 (2019) 的另一项研究合成了 5-甲基-4-苯基噻唑衍生物并将其作为抗癌剂进行了研究。与 NIH/3T3 小鼠胚细胞系相比,这些化合物在 A549 人肺腺癌细胞中表现出高选择性和显着的细胞凋亡。这些发现表明这些化合物在靶向特定癌细胞系时对健康细胞的影响很小,具有潜力(A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019)。
α-葡萄糖苷酶抑制潜力
Iftikhar 等人 (2019) 对 2-甲基-2-{5-(4-氯苯基)-1,3,4-恶二唑-2-基硫}乙酰胺的 N-芳基/芳基烷基衍生物的合成进行了研究,探讨了它们的 α-葡萄糖苷酶抑制潜力。这项研究发现几种化合物是有希望的抑制剂,表明通过抑制参与碳水化合物消化的 α-葡萄糖苷酶,在管理糖尿病等疾病中具有潜在应用(M. Iftikhar, Shahnawaz, M. Saleem, N. Riaz, Aziz‐ur‐Rehman, Ishtiaq Ahmed, Jameel Rahman, M. Ashraf, M. S. Sharif, S. Khan, T. Htar, 2019)。
光电特性
Camurlu 和 Guven (2015) 研究了噻唑基聚噻吩的光电特性,展示了噻唑衍生物在材料科学中的潜力,特别是在具有特定光学和电子特性的导电聚合物的开发中。这项研究可以产生用于电子和光伏应用的新材料(P. Camurlu, N. Guven, 2015)。
作用机制
安全和危害
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c1-34-18-12-13-19(21(14-18)35-2)27-24(32)16-36-25-29-28-23(31(25)17-8-4-3-5-9-17)15-30-20-10-6-7-11-22(20)37-26(30)33/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPPYUOWZNZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
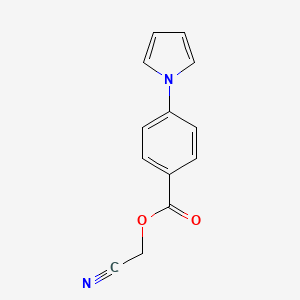
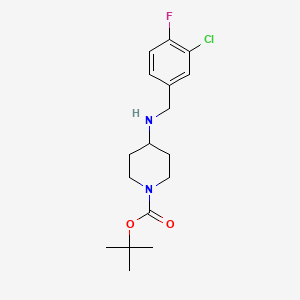
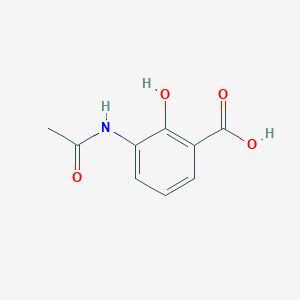
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)
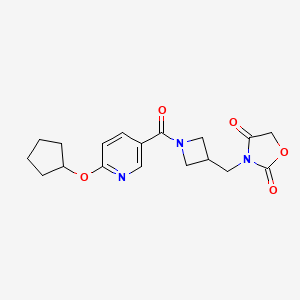

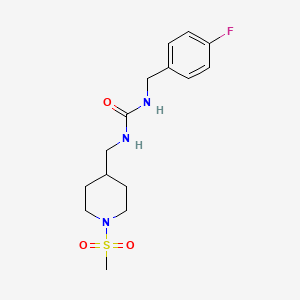
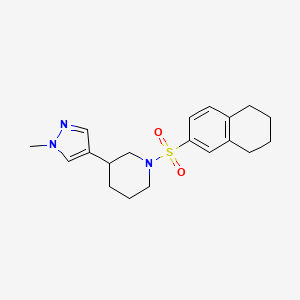
![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)
![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
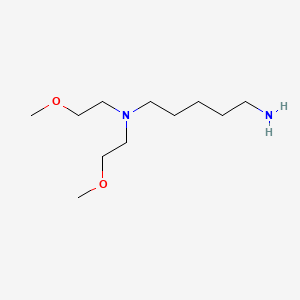
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)